molecular formula C17H21NO3S B229163 N-(2-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

N-(2-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B229163
M. Wt: 319.4 g/mol
InChI Key: AXRCJOOFHVKNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It is a potent and selective inhibitor of RhoA, which plays a crucial role in various cellular processes, including cytoskeleton organization, cell motility, and gene expression. EHT 1864 has been extensively studied for its potential applications in cancer therapy, cardiovascular diseases, and neurological disorders.

Mechanism of Action

EHT 1864 works by binding to the switch II region of RhoA, which is essential for its activation. By inhibiting RhoA activation, EHT 1864 prevents downstream signaling pathways that are involved in cytoskeleton organization, cell motility, and gene expression.
Biochemical and physiological effects:
EHT 1864 has been shown to have a significant impact on various cellular processes. In cancer cells, EHT 1864 inhibits RhoA-mediated actin stress fiber formation, which is essential for cell migration and invasion. In vascular smooth muscle cells, EHT 1864 reduces proliferation and migration, which may have implications in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of EHT 1864 is its potency and selectivity for RhoA inhibition. It has been extensively studied in vitro and in vivo, and its effects on cellular processes have been well characterized. However, one of the limitations of EHT 1864 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of EHT 1864. One potential application is in the treatment of cancer, where EHT 1864 may be used as a therapeutic agent to inhibit RhoA-mediated cell migration and invasion. Another potential application is in the treatment of cardiovascular diseases, where EHT 1864 may be used to reduce vascular smooth muscle cell proliferation and migration. Additionally, further research is needed to investigate the potential side effects and toxicity of EHT 1864 in vivo.

Synthesis Methods

EHT 1864 is synthesized by a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography and recrystallization to obtain pure EHT 1864.

Scientific Research Applications

EHT 1864 has been widely used in scientific research to investigate the role of RhoA in various cellular processes. It has been shown to inhibit RhoA-mediated actin stress fiber formation, cell migration, and invasion in cancer cells. EHT 1864 has also been found to reduce vascular smooth muscle cell proliferation and migration, which may have implications in the treatment of cardiovascular diseases.

properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-5-21-16-9-7-6-8-15(16)18-22(19,20)17-11-13(3)12(2)10-14(17)4/h6-11,18H,5H2,1-4H3

InChI Key

AXRCJOOFHVKNQH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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